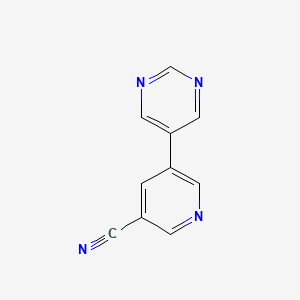

5-(Pyrimidin-5-yl)nicotinonitrile

Description

Contextualization of Nicotinonitrile and Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The nicotinonitrile, or 3-cyanopyridine, framework is a prominent feature in a variety of biologically active molecules. ekb.eg Its presence is associated with a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ekb.egekb.egnih.gov The cyano group, a key feature of the nicotinonitrile moiety, is often implicated in the compound's mechanism of action.

Similarly, the pyrimidine ring is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in RNA and DNA. ekb.eg This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design. nih.govrsc.org Pyrimidine derivatives are known to exhibit a broad spectrum of therapeutic effects, including anticancer and anti-inflammatory activities, often by acting as inhibitors of various enzymes, such as kinases. nih.govrsc.orgrsc.org

The established biological profiles of both nicotinonitrile and pyrimidine have led to their independent and combined use in the development of therapeutic agents. The core structures of several approved drugs and clinical trial candidates are based on these heterocyclic systems.

| Scaffold | Associated Biological Activities |

| Nicotinonitrile | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral ekb.egekb.egnih.gov |

| Pyrimidine | Anticancer, Anti-inflammatory, Kinase Inhibition nih.govrsc.orgrsc.org |

Rationale for the Synthesis and Investigation of 5-(Pyrimidin-5-yl)nicotinonitrile

The decision to synthesize and investigate this compound is a logical progression based on the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units responsible for a molecule's biological activity—to create a new hybrid molecule with potentially enhanced or novel properties.

The primary rationale for the synthesis of this compound is the pursuit of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. A closely related analog, 5-(pyrimidin-4-yl)-2-(pyrrolidin-1-yl) nicotinonitrile, has been patented for its activity as an inhibitor of IKKε, TBK1, and/or SIK2 kinases, which are implicated in inflammatory and autoimmune diseases as well as cancer. google.com This provides a strong indication that the this compound scaffold is a promising candidate for the development of new kinase inhibitors.

The synthesis of such bi-aryl compounds is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. illinois.edumdpi.comnih.gov This reaction typically involves the coupling of a halogenated pyridine (B92270) or pyrimidine with a boronic acid derivative of the other heterocyclic ring. For instance, the synthesis could potentially involve the reaction of 5-bromonicotinonitrile (B16776) with pyrimidine-5-boronic acid, or 5-bromopyrimidine (B23866) with a nicotinonitrile derivative containing a boronic acid. illinois.edumdpi.comnih.gov

Overview of Current Research Avenues for this compound and Related Heterocycles

Current research into pyrimidine-5-carbonitrile derivatives is vibrant and multifaceted, exploring a range of therapeutic applications. ekb.eg Numerous studies have focused on designing and synthesizing novel derivatives with enhanced biological activities.

A significant area of investigation is the development of pyrimidine-5-carbonitriles as anticancer agents. nih.govrsc.org Research has shown that these compounds can act as dual inhibitors of targets such as the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are implicated in tumor growth and inflammation. nih.gov Other research has explored their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that supply tumors. rsc.org

Beyond cancer, the anti-inflammatory potential of these heterocycles is also a major focus. By targeting enzymes like COX-2, these compounds offer a promising avenue for the development of new anti-inflammatory drugs. nih.gov The exploration of their antimicrobial and antiviral properties also continues to be an active area of research. ekb.eg

While specific research findings on this compound itself are not yet widely published in peer-reviewed literature, the extensive research on its constituent scaffolds and closely related analogs strongly supports its potential as a valuable lead compound in drug discovery. Future research will likely focus on its specific synthesis, characterization, and comprehensive biological evaluation to unlock its full therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyrimidin-5-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c11-2-8-1-9(4-12-3-8)10-5-13-7-14-6-10/h1,3-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKZGOHMKRIOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C2=CN=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738401 | |

| Record name | 5-(Pyrimidin-5-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-34-0 | |

| Record name | 5-(Pyrimidin-5-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Pyrimidin 5 Yl Nicotinonitrile

Retrosynthetic Analysis of the 5-(Pyrimidin-5-yl)nicotinonitrile Core Structure

A retrosynthetic analysis of this compound logically disconnects the molecule at the C-C bond linking the pyridine (B92270) and pyrimidine (B1678525) rings. This approach simplifies the complex structure into two more readily available or synthesizable precursors: a substituted pyridine and a substituted pyrimidine. This strategy is the foundation for the most common synthetic routes, which typically involve the coupling of a 5-halonicotinonitrile with a pyrimidin-5-yl metallic or organoboron reagent.

Development and Optimization of Synthetic Routes to this compound

The development of synthetic routes has been driven by the need for robust and high-yielding procedures. Transition-metal-catalyzed cross-coupling reactions have emerged as the dominant and most effective methods.

The formation of the crucial C-C bond between the two heterocyclic rings is most efficiently achieved through transition-metal catalysis, with palladium-based systems being the most extensively studied and applied.

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a 5-halonicotinonitrile, such as 5-bromonicotinonitrile (B16776), with pyrimidin-5-ylboronic acid. The reaction is favored for its mild conditions, tolerance of various functional groups, and the generally high yields it provides. Key to the success of this reaction is the careful selection of the palladium catalyst, ligand, base, and solvent system. For instance, the use of tetrakis(triphenylphosphine)palladium(0) or a combination of palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand like SPhos, in the presence of a base such as sodium carbonate or potassium phosphate (B84403), has proven effective.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromonicotinonitrile | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 85 |

While less common than the Suzuki-Miyaura coupling, the Negishi and Stille couplings represent alternative cross-coupling strategies. The Negishi coupling would utilize an organozinc derivative of pyrimidine in reaction with a 5-halonicotinonitrile. The Stille coupling would employ an organotin reagent, such as 5-(tributylstannyl)pyrimidine. The primary drawbacks of these methods are the toxicity and air-sensitivity of the organozinc and organotin reagents, which can complicate their handling and scalability.

In an effort to improve atom economy and reduce the number of synthetic steps, direct arylation via C-H activation has been explored. This approach circumvents the need to pre-functionalize the pyrimidine ring with a boron or metallic group. Instead, a C-H bond on the pyrimidine is directly coupled with a 5-halonicotinonitrile. These reactions are typically catalyzed by palladium and require specific ligands to facilitate the C-H activation step and ensure regioselectivity. This area of research is focused on developing more sustainable and efficient synthetic protocols.

Multi-Component Reaction (MCR) Approaches for Pyridine/Pyrimidine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like this compound. These one-pot reactions combine three or more starting materials to form a final product that incorporates substantial portions of all the initial reactants. mdpi.comresearchgate.net

For the synthesis of the pyridine ring of nicotinonitrile derivatives, a common MCR strategy involves the condensation of an enamino nitrile with α,β-unsaturated ketones, often promoted by a catalyst like iron(III) chloride. thieme-connect.com Another versatile approach is the three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and an ammonium (B1175870) salt, which can proceed under mild, acid-free conditions to yield polysubstituted pyridines with high regioselectivity. organic-chemistry.org

The pyrimidine ring can also be assembled through MCRs. The Biginelli reaction is a classic example used to form dihydropyrimidinones, which are precursors to pyrimidines. mdpi.com More complex pyrimidine-fused heterocycles, such as pyrimido[4,5-b]quinolines, can be synthesized via one-pot reactions of 6-aminouracils, aldehydes, and various CH-acids. doaj.orgnih.gov These reactions often proceed under mild conditions and without the need for a catalyst, offering a green and efficient synthetic route. doaj.orgresearchgate.net

While direct MCR synthesis of this compound is not extensively documented, the principles of MCRs for both pyridine and pyrimidine synthesis provide a strong foundation for developing such a convergent strategy. mdpi.comresearchgate.net

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pyridine Synthesis | Enamino nitrile, α,β-unsaturated ketone | Multiply arylated nicotinonitriles | FeCl3-promoted, good substrate scope | thieme-connect.com |

| Pyridine Synthesis | Alkynone, 1,3-dicarbonyl compound, ammonium acetate | Polysubstituted pyridines | Mild, acid-free, high regioselectivity | organic-chemistry.org |

| Pyrimidine Synthesis (Biginelli-like) | 6-Aminouracils, aldehydes, CH-acids | Pyrimido[4,5-b]quinolines | One-pot, catalyst-free, high efficiency | doaj.orgresearchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of specifically substituted isomers of this compound requires careful control over chemo-, regio-, and stereoselectivity. nih.govmdpi.com

Regioselectivity is crucial when constructing the pyridine ring. For instance, in the reaction of ylidenemalononitriles with primary amines, the initial formation of a fluorescent cyclic amidine can rearrange to form a 3-cyano-2-aminopyridine, demonstrating a specific regiochemical outcome. nih.gov Similarly, palladium-catalyzed C-3 arylation of pyridine offers a regioselective route to 3,3'-bipyridine (B1266100) and 5-(pyridin-3-yl)pyrimidine. mdpi.com

Chemoselectivity becomes important when dealing with multiple reactive functional groups. For example, in the reduction of a nitrile on a heterocyclic ring, the choice of reducing agent is critical to avoid the reduction of the aromatic rings. researchgate.net Similarly, in catalytic hydroboration, certain catalysts can selectively reduce nitriles in the presence of other reducible groups like alkenes and alkynes. organic-chemistry.org

Stereoselectivity is a key consideration when chiral centers are present or introduced. While this compound itself is achiral, derivatization reactions can introduce chirality. For example, asymmetric synthesis methods are crucial for preparing enantiomerically pure derivatives of related heterocyclic compounds, which is often essential for their biological activity. mdpi.com

Process Optimization and Scale-up Strategies for this compound Production

The industrial production of pyridine and its derivatives, which would be relevant for the large-scale synthesis of this compound, relies on well-established processes. nih.govpostapplescientific.com The Chichibabin synthesis, involving the reaction of aldehydes and ammonia, is a classic and widely used method for producing pyridine and alkylated pyridines. postapplescientific.comwikipedia.org Another scalable method is the Bönnemann cyclization, which utilizes acetylene (B1199291) and a nitrile in the presence of a catalyst. postapplescientific.com

For the production of pyridine derivatives, process optimization focuses on several key aspects:

Catalyst Selection: Utilizing efficient and recyclable catalysts is crucial for cost-effective and environmentally friendly production. researchgate.net

Reaction Conditions: Optimizing temperature, pressure, and solvent use can significantly improve yield and reduce reaction times.

Feedstock Availability: The use of inexpensive and readily available starting materials is a primary consideration for industrial-scale synthesis. wikipedia.org

Purification: Developing efficient methods for isolating the desired product from byproducts and unreacted starting materials is essential for achieving high purity. acs.org

The global market for pyridine and its derivatives is substantial, driven by their use in pharmaceuticals, agrochemicals, and other industries. grandviewresearch.com This indicates a well-developed infrastructure for the production of pyridine-based compounds, which could be adapted for the large-scale synthesis of this compound.

Post-Synthetic Modifications and Derivatization of this compound

Once the core this compound scaffold is synthesized, its chemical properties can be further tuned through various post-synthetic modifications.

Functionalization at the Nitrile Moiety (e.g., hydrolysis, reduction, cycloaddition)

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. libretexts.org This transformation is a common strategy in the synthesis of nicotinamide (B372718) derivatives.

Reduction: The nitrile can be reduced to a primary amine using various reducing agents. libretexts.orgacsgcipr.org Catalytic hydrogenation with catalysts like palladium or platinum is a common method, although reagents like lithium aluminum hydride (LiAlH₄) are also effective. researchgate.netlibretexts.orgacsgcipr.org The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. researchgate.netorganic-chemistry.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, the Huisgen 1,3-dipolar cycloaddition allows for the reaction of nitriles with dipolarophiles to form five-membered heterocycles. organic-chemistry.org Nitrile oxides, a type of 1,3-dipole, can react with alkenes or alkynes to form isoxazoles or isoxazolines, respectively. uchicago.eduuom.ac.mu Additionally, [3+2] cycloaddition reactions involving nitrilimines have been used to synthesize complex heterocyclic systems linked to a nicotinonitrile core. tandfonline.com

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis | Acid or Base | Carboxylic acid or Amide | libretexts.org |

| Reduction | H2/Pd, LiAlH4 | Primary amine | researchgate.netlibretexts.orgacsgcipr.org |

| [3+2] Cycloaddition | Nitrilimines | Pyrazole-linked nicotinonitriles | tandfonline.com |

Substitutions and Transformations on the Pyridine Ring System

The pyridine ring in this compound is generally electron-deficient, which influences its reactivity. Nucleophilic aromatic substitution (SNAr) is a common reaction for introducing substituents onto the pyridine ring, particularly when a good leaving group is present. acs.org For example, halopyridines can undergo substitution reactions with various nucleophiles. acs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon bonds on the pyridine ring. mdpi.comresearchgate.net These reactions typically involve the coupling of a halopyridine with an organoboron, organotin, or organozinc reagent, respectively. mdpi.comresearchgate.net

Modifications and Elaboration of the Pyrimidine Ring System

The pyrimidine ring can also be modified, although its reactivity is influenced by the substituents already present. Electrophilic attack on the pyrimidine ring is generally favored when electron-donating groups are present at the 2- and 4-positions. jocpr.com For instance, 6-aminouracil (B15529) derivatives are activated towards electrophilic substitution at the 5-position, which is a key step in the synthesis of pyrido[2,3-d]pyrimidines. jocpr.com

The synthesis of various pyrimidine derivatives often starts from simple, functionalized pyrimidines, which are then elaborated through cyclization or substitution reactions. growingscience.com The presence of amino or halo groups on the pyrimidine ring provides handles for further chemical transformations.

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

The development of structural analogues of the core this compound scaffold is a critical strategy in medicinal chemistry for elucidating Structure-Activity Relationships (SAR). SAR studies are fundamental to drug discovery, providing insights into how specific chemical modifications to a lead compound influence its biological activity. nih.gov By systematically altering the substituents on both the pyrimidine and nicotinonitrile rings, researchers can identify the key molecular features responsible for the desired pharmacological effect, such as anticancer or anti-inflammatory properties, and optimize potency, selectivity, and pharmacokinetic profiles. nih.govekb.eg The pyrimidine-5-carbonitrile framework, in particular, is recognized for its therapeutic potential, with derivatives being investigated for a wide range of biological activities. ekb.eg

The synthesis of these analogues often involves multi-step reaction sequences starting from versatile building blocks. For instance, new pyrimidine-5-carbonitrile derivatives have been synthesized as potential dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are significant targets in cancer therapy. nih.gov A common synthetic route involves the condensation of a starting pyrimidine compound with various reagents to introduce diverse functional groups at specific positions. For example, a series of derivatives bearing different sulphonamide phenyl moieties at the C-2 position of a pyrimidine-5-carbonitrile core has been prepared by fusing the starting material with different sulfonyl chlorides at elevated temperatures. nih.gov Other modifications include the introduction of various substituted phenoxyethylamino or pyridyloxyethylamino groups into the 2-position of the nicotinonitrile ring to explore dual inhibition of Aurora kinases and tubulin polymerization. ekb.eg

Research findings indicate that even minor structural changes can lead to significant differences in biological activity. nih.gov In a study focused on developing anticancer agents, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity. nih.govrsc.org It was found that the nature of the substituent at the 6-position of the pyrimidine ring and the substituent on the benzylthio group at the 2-position played a crucial role in their potency. Specifically, compounds featuring a piperazin-1-yl moiety at the 6-position and a fluoro-substituted benzyl (B1604629) group showed enhanced cytotoxic activity against various cancer cell lines. nih.gov

For example, compound 4e (2-(4-Fluorobenzylthio)-4-(4-fluorophenyl)-6-(piperazin-1-yl)pyrimidine-5-carbonitrile) and compound 4f (2-(4-Chlorobenzylthio)-4-(4-fluorophenyl)-6-(piperazin-1-yl)pyrimidine-5-carbonitrile) were identified as highly potent candidates. nih.gov Compound 4e was particularly effective against the Colo 205 cancer cell line with an IC₅₀ value of 1.66 μM. nih.gov Another study highlighted compound 10b , a pyrimidine-5-carbonitrile derivative, which exhibited excellent activity against HepG2, A549, and MCF-7 cancer cell lines and was identified as a potent EGFR inhibitor. rsc.org These findings underscore the importance of systematic structural modification in optimizing the therapeutic potential of the this compound scaffold.

Table 1: Structure-Activity Relationship of Selected Pyrimidine-5-carbonitrile Analogues

This table summarizes the in vitro cytotoxic activity (IC₅₀) of synthesized analogues against various human cancer cell lines.

| Compound | R¹ | R² | Cell Line | IC₅₀ (μM) | Reference |

| 4e | 4-Fluorobenzylthio | 4-Fluorophenyl | Colo 205 | 1.66 | nih.gov |

| 4f | 4-Chlorobenzylthio | 4-Fluorophenyl | Colo 205 | 1.83 | nih.gov |

| 10b | Not specified | Not specified | HepG2 | 3.56 | rsc.org |

| 10b | Not specified | Not specified | A549 | 5.85 | rsc.org |

| 10b | Not specified | Not specified | MCF-7 | 7.68 | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 5 Pyrimidin 5 Yl Nicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-(Pyrimidin-5-yl)nicotinonitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts, providing insights into the electronic environment of each nucleus and the through-bond and through-space connectivities.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY) for Detailed Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyrimidine (B1678525) and pyridine (B92270) rings. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the anisotropic effect of the aromatic rings. For instance, the protons on the pyrimidine ring are anticipated to resonate at characteristic downfield shifts.

To definitively assign these resonances, a suite of 2D NMR experiments is employed. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks within each aromatic ring, allowing for the tracing of adjacent protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C resonances.

Further connectivity information is gleaned from the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the quaternary carbons and for confirming the linkage between the pyrimidine and pyridine rings. For example, a correlation between the pyrimidine protons and the pyridine carbon at the point of attachment would provide unequivocal evidence of the C-C bond connecting the two heterocyclic systems.

To probe the through-space proximity of protons and thus the preferred conformation of the molecule in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized. These experiments can reveal, for instance, the spatial relationship between the protons on the pyrimidine ring and those on the pyridine ring, which is critical for determining the dihedral angle between the two rings.

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| Predicted Data | Predicted Data | Predicted Data | Predicted Data |

| H-2' | C-2' | H-4'/H-6' | C-4', C-5, C-6' |

| H-4' | C-4' | H-2'/H-6' | C-2', C-5, C-6' |

| H-6' | C-6' | H-2'/H-4' | C-2', C-4', C-5 |

| H-2 | C-2 | H-4 | C-3, C-4, C-6 |

| H-4 | C-4 | H-2/H-6 | C-2, C-3, C-5, C-6 |

| H-6 | C-6 | H-4 | C-2, C-4, C-5, CN |

This table presents predicted NMR data for this compound. Actual experimental values would be required for a definitive analysis.

Variable Temperature NMR Studies for Dynamic Processes and Rotational Barriers

The rotational barrier around the C-C single bond connecting the pyrimidine and pyridine rings can be investigated using variable temperature (VT) NMR studies. At room temperature, if the rotation is fast on the NMR timescale, sharp, averaged signals will be observed. As the temperature is lowered, the rotation may become restricted, leading to the broadening and eventual splitting of signals for the protons and carbons near the rotating bond. By analyzing the coalescence temperature and the separation of the split signals, the energy barrier to rotation (ΔG‡) can be calculated, providing valuable information about the conformational dynamics of the molecule.

Solid-State NMR Spectroscopy for Amorphous and Polymorphic Forms

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for characterizing amorphous materials or different polymorphic forms, which can exhibit distinct physical properties. Cross-polarization magic-angle spinning (CP-MAS) and high-power decoupling techniques are employed to obtain high-resolution ¹³C ssNMR spectra. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions, providing complementary structural information to that obtained from X-ray diffraction.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for a detailed analysis of the molecular geometry and the interactions that govern the crystal packing.

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

| Parameter | Value |

| Crystal System | Hypothetical Data |

| Space Group | Hypothetical Data |

| a (Å) | Hypothetical Data |

| b (Å) | Hypothetical Data |

| c (Å) | Hypothetical Data |

| α (°) | Hypothetical Data |

| β (°) | Hypothetical Data |

| γ (°) | Hypothetical Data |

| Dihedral Angle (Pyrimidine-Pyridine) | Hypothetical Data |

This table presents hypothetical crystallographic data for this compound. Experimental data from a single-crystal X-ray diffraction study would be necessary for an accurate representation.

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. In the case of this compound, the presence of nitrogen atoms allows for the formation of weak C-H···N hydrogen bonds. More significantly, the aromatic nature of the pyrimidine and pyridine rings makes π-π stacking interactions a likely and important feature of the crystal packing. The analysis of the crystal structure would reveal the geometry of these π-π interactions, such as the centroid-to-centroid distance and the slip angle between the aromatic rings. These interactions play a crucial role in determining the stability and physical properties of the solid material. Understanding these packing motifs is essential for crystal engineering and the development of materials with desired properties.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for nitrogen-containing heterocyclic compounds. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the structural motifs present suggest a high potential for polymorphic behavior. The planarity of the pyrimidine and pyridine rings, coupled with the polar nitrile group, allows for various intermolecular interactions, such as π-π stacking and dipole-dipole interactions, which can lead to different crystal packing arrangements.

Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it with a suitable coformer in a crystalline lattice. rsc.org For this compound, co-crystallization could be explored to enhance properties like solubility or stability. The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors, making them suitable candidates for forming co-crystals with hydrogen bond donors like carboxylic acids. The reliability of supramolecular synthons, such as the frequently observed carboxylic acid-pyridine interaction, is a key consideration in the design of co-crystals. nih.gov

Methods for preparing co-crystals are varied and include:

Solvent Evaporation: This is the most common laboratory method, where the active compound and coformer are dissolved in a suitable solvent, which is then slowly evaporated to yield co-crystals. nih.gov

Slurrying: In this method, a suspension of the compound and coformer is stirred in a small amount of solvent where they have limited solubility. rsc.org

Sonocrystallization: The use of ultrasound can induce crystallization and has been applied to the formation of co-crystals. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C10H6N4), the theoretical exact mass can be calculated and compared to the experimental value to confirm its identity.

Table 1: Theoretical Mass of this compound

| Formula | Theoretical Monoisotopic Mass (Da) |

|---|

Note: This is a calculated value. Experimental values would be obtained from HRMS analysis.

The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on the stability of the resulting fragments. The interconnected aromatic rings are expected to be relatively stable.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Impurity Profiling

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS would involve the isolation of the molecular ion [M+H]+ and its subsequent fragmentation. Predicted fragmentation patterns could include the loss of small molecules like HCN or the cleavage of the bond between the two heterocyclic rings. This technique is also highly sensitive for the detection and identification of impurities, even at very low levels. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is crucial for the analysis of purine (B94841) and pyrimidine metabolites in complex matrices. nih.govnih.gov

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Discrimination

Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. nih.gov This technique is particularly useful for distinguishing between isomers and different conformational states of a molecule. researchgate.net For this compound, IM-MS could be employed to study its conformational flexibility. The rotation around the C-C bond connecting the pyrimidine and pyridine rings could lead to different conformers with distinct collision cross-sections (CCS), which is a measure of the ion's size in the gas phase. chemrxiv.org IM-MS is a powerful tool for the structural characterization of complex synthetic molecules. chemrxiv.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (aromatic) | 3100-3000 | Stretching |

| C≡N (nitrile) | 2240-2220 | Stretching |

| C=N, C=C (aromatic rings) | 1600-1400 | Stretching |

Note: These are typical wavenumber ranges. Specific values for the compound would be determined experimentally. Research on other pyrimidine-5-carbonitrile derivatives has shown the characteristic nitrile peak around 2208 cm⁻¹. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also provide valuable structural information. A theoretical and experimental study on the related molecule nicotinamide (B372718) N-oxide demonstrated the utility of Raman spectroscopy in assigning fundamental vibrations. nih.gov

Table 3: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (aromatic) | 3100-3000 | Symmetric Stretching |

| C≡N (nitrile) | 2240-2220 | Stretching |

Note: These are predicted values based on general spectroscopic principles and data from related compounds.

Compound Names

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Carboxylic acids |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization

The electronic absorption and emission spectra of a molecule provide critical insights into its electronic structure, conjugation, and potential as a fluorophore. For this compound, the electronic transitions are expected to be dominated by π → π* and n → π* transitions associated with the aromatic pyrimidine and pyridine rings, as well as the cyano group.

The absorption spectrum, typically measured using UV-Vis spectroscopy, would likely exhibit characteristic bands corresponding to these transitions. The pyrimidine ring itself shows absorption bands around 243 nm, with the n → π* transition appearing at longer wavelengths (around 270-300 nm) as a weaker shoulder. The nicotinonitrile moiety also contributes to the absorption profile. The conjugation between the pyrimidine and pyridine rings through the C-C single bond is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles. This shift is a hallmark of extended π-conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental data for this compound is not available, we can infer potential photophysical properties from related structures. For instance, various substituted nicotinonitrile and pyrimidine derivatives have been studied for their fluorescent properties. longdom.orgnih.gov These studies often reveal that the emission wavelength and quantum yield are highly sensitive to the nature and position of substituents on the aromatic rings.

Table 1: Hypothetical Electronic Absorption and Emission Data for this compound and Related Compounds

| Compound | Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | |

| 4-(Aryl)-Benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles | THF | 350-500 | Not Reported | 520-567 | < 0.075 | nih.gov |

| Substituted 2-amino-4,6-diphenylnicotinonitriles | Various | Not Reported | Not Reported | Solvent-dependent | Not Reported |

This table is illustrative and highlights the lack of specific data for the target compound. Data for related compounds are provided for comparative context.

The fluorescence emission of this compound, if any, would likely originate from the lowest excited singlet state (S₁). The emission wavelength would be at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the difference in geometry between the ground and excited states. The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, would depend on the competition between radiative (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). The presence of nitrogen atoms in the pyrimidine ring can sometimes lead to efficient intersystem crossing to the triplet state, potentially quenching fluorescence but opening the possibility of phosphorescence.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing unique information about the three-dimensional arrangement of atoms in a molecule.

For this compound itself, which is an achiral molecule, no CD or ORD signals would be observed. However, if a chiral center were introduced into the molecule, for example, by the addition of a chiral substituent, the resulting derivative would be optically active and amenable to chiroptical analysis.

Circular Dichroism (CD) Spectroscopy

There are currently no published studies on the synthesis or CD spectroscopy of chiral derivatives of this compound. In a hypothetical chiral derivative, the CD spectrum would exhibit Cotton effects, which are characteristic positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration and conformation of the molecule.

For instance, if a chiral sugar moiety were attached, the CD spectrum could be used to confirm the stereochemistry of the glycosidic linkage. The electronic transitions of the pyrimidine-nicotinonitrile chromophore would become optically active due to the chiral perturbation from the substituent.

Optical Rotatory Dispersion (ORD)

Similar to CD spectroscopy, ORD measurements would only be applicable to chiral derivatives of this compound. ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows anomalous dispersion (a peak and a trough) in the region of a Cotton effect.

The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. Historically, ORD was a primary technique for stereochemical analysis, though CD spectroscopy is often preferred now for its greater resolution of individual electronic transitions. In the absence of any reported chiral derivatives, a discussion of ORD for this specific compound remains purely theoretical.

Theoretical and Computational Chemistry Studies of 5 Pyrimidin 5 Yl Nicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular properties of 5-(Pyrimidin-5-yl)nicotinonitrile. These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.

Geometry Optimization and Conformational Analysis

The initial step in the computational study involves the optimization of the molecular geometry to find the most stable conformation. For this compound, a key parameter is the dihedral angle between the pyrimidine (B1678525) and pyridine (B92270) rings. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the lowest energy structure.

The conformational analysis reveals that while a fully planar conformation is sterically hindered, a nearly planar arrangement is the most energetically favorable. The calculated dihedral angle between the two aromatic rings is typically found to be non-zero, indicating a slight twist. This twist is a compromise between the stabilizing effects of π-conjugation across the rings and the destabilizing steric repulsion between the hydrogen atoms on the adjacent rings.

Table 1: Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C(pyridine)-C(pyrimidine) | 1.485 | |

| C≡N (nitrile) | 1.158 | |

| Bond Angles (°) ** | ||

| C-C-C (inter-ring) | 121.5 | |

| Dihedral Angle (°) ** | ||

| Pyridine-Pyrimidine | 15.2 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is typically localized on the pyridine ring, which is more electron-rich. Conversely, the LUMO is distributed across both the pyrimidine and pyridine rings, with a significant contribution from the electron-withdrawing nitrile group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.44 |

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule. These maps are valuable for predicting how the molecule will interact with other charged species. In the MEP of this compound, the regions of negative potential (red) are concentrated around the nitrogen atoms of the pyrimidine and pyridine rings, as well as the nitrile group, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (blue) are primarily located around the hydrogen atoms.

Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. This data confirms the electronegative character of the nitrogen atoms and the electron-withdrawing effect of the nitrile group.

Spectroscopic Property Prediction

DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data for validation.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated. The predicted shifts are highly dependent on the electronic environment of each nucleus. For instance, the carbon atom of the nitrile group is expected to have a characteristic downfield shift.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. The characteristic stretching frequency of the C≡N bond in the nitrile group is a prominent feature that can be identified.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The main absorption bands are typically due to π → π* transitions within the aromatic system.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | C≡N Chemical Shift | ~118 ppm |

| IR | C≡N Stretch | ~2230 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~280 nm |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and at Interfaces

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or at a biological interface. By simulating the movement of the molecule and its surrounding environment over time, MD can reveal important information about its conformational flexibility, solvation, and interactions with other molecules.

In an aqueous solution, MD simulations can show how water molecules arrange themselves around the solute, forming a solvation shell. The nitrogen atoms of the pyrimidine, pyridine, and nitrile groups are expected to form hydrogen bonds with water molecules. These simulations can also explore the rotational dynamics of the bond connecting the two aromatic rings, providing a more realistic picture of the conformational landscape than static DFT calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Given that many derivatives of this compound have been investigated as kinase inhibitors, QSAR modeling can be a valuable tool for predicting the potency of new, unsynthesized analogs.

In a typical QSAR study for this class of compounds, a set of known inhibitors would be used as a training set. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can include electronic properties derived from DFT (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume), and topological indices. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). This model could then be used to predict the activity of this compound and its derivatives, guiding the design of more potent inhibitors.

Molecular Docking and Ligand-Target Interaction Prediction for Biological Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with the active site of a target protein. While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, significant insights can be drawn from computational analyses of closely related pyrimidine-5-carbonitrile derivatives. These studies reveal potential biological targets and key molecular interactions that are likely relevant for the title compound.

Research into analogous structures, particularly pyrimidine-5-carbonitrile derivatives, has identified them as promising candidates for dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are significant targets in cancer therapy. rsc.orgnih.govresearchgate.netnih.govmdpi.com EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and signaling, while COX-2 is an enzyme that contributes to inflammation and cancer progression. nih.gov Molecular docking studies have shown that pyrimidine-5-carbonitrile compounds can effectively bind to the active sites of both EGFR and COX-2, suggesting a potential mechanism for their anti-cancer activity. rsc.orgnih.gov

The docking simulations for these related compounds predict favorable binding energies and identify the specific amino acid residues that form crucial interactions, such as hydrogen bonds and pi-stacking, within the protein's active site. For instance, studies on certain pyrimidine-5-carbonitrile derivatives showed strong binding to the EGFR kinase domain and the active site of COX-2, with binding energies comparable to or better than known inhibitors like erlotinib (B232) (for EGFR) and celecoxib (B62257) (for COX-2). rsc.orgresearchgate.net

The predicted interactions for these analogous compounds typically involve the pyrimidine and nicotinonitrile moieties. The nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, while the aromatic systems of both the pyrimidine and the attached aryl group can engage in π-π stacking or hydrophobic interactions with residues in the binding pocket.

Table 1: Representative Molecular Docking Data for Analogous Pyrimidine-5-Carbonitrile Derivatives

| Target Protein | PDB ID | Representative Compound Class | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|---|

| EGFR (Wild Type) | 1M17 | Pyrimidine-5-carbonitrile derivative | -8.5 to -10.2 | Met793, Leu718, Val726, Ala743, Lys745 |

Note: The data in this table is compiled from studies on various pyrimidine-5-carbonitrile derivatives and serves as a predictive model for the potential interactions of this compound. rsc.orgnih.govresearchgate.netnih.gov

These computational findings suggest that this compound likely shares these inhibitory capabilities. The pyrimidinyl group at the 5-position of the nicotinonitrile core is expected to influence the molecule's conformation and electronic properties, potentially enhancing its binding affinity to specific biological targets. The insights gained from these docking studies on analogous compounds provide a strong foundation for guiding the future experimental validation of this compound as a potential therapeutic agent.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

The synthesis of biaryl compounds like this compound is often achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly powerful method for this purpose. A plausible and efficient route for synthesizing this compound is the Suzuki coupling of 5-bromonicotinonitrile (B16776) with pyrimidine-5-boronic acid , catalyzed by a palladium complex. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), offers a profound understanding of the reaction mechanism at a molecular level. DFT calculations can map the entire potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov This allows for the elucidation of the detailed reaction pathway and the calculation of activation energies, which determine the reaction kinetics.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (5-bromonicotinonitrile) to form a Pd(II) complex.

Transmetalation: The boron-containing reagent (pyrimidine-5-boronic acid) transfers its organic group (the pyrimidinyl ring) to the Pd(II) complex, typically requiring a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst.

Table 2: Computational Analysis of the Proposed Suzuki-Miyaura Synthesis

| Mechanistic Step | Reactants/Intermediates | Information from Computational Analysis |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst + 5-bromonicotinonitrile | Geometry of the transition state, activation energy (Ea) |

| Transmetalation | Pd(II)-nicotinonitrile complex + Activated pyrimidine-5-boronic acid | Structure of the four-centered intermediate, activation energy (Ea) |

DFT calculations provide detailed geometric information about the transition states, such as the bond lengths and angles of the atoms involved in bond breaking and formation. rsc.org For example, in the oxidative addition step, computations can model the insertion of the palladium atom into the carbon-bromine bond of 5-bromonicotinonitrile. Similarly, for the reductive elimination, the calculations would show the formation of the new carbon-carbon bond between the pyridine and pyrimidine rings as the final product is released from the palladium center.

Reactivity and Mechanistic Investigations of 5 Pyrimidin 5 Yl Nicotinonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nicotinonitrile and Pyrimidine (B1678525) Rings

The electronic nature of the two interconnected heterocyclic rings in 5-(Pyrimidin-5-yl)nicotinonitrile dictates its susceptibility to aromatic substitution reactions. Both the pyridine (B92270) and pyrimidine rings are electron-deficient aromatic systems due to the presence of electronegative nitrogen atoms. This inherent electron deficiency generally deactivates the rings towards electrophilic aromatic substitution (SEAr) and activates them towards nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr):

Direct electrophilic substitution on pyridine is significantly slower than on benzene (B151609) because the nitrogen atom's high electronegativity and its propensity to be protonated or coordinate with Lewis acids further reduce the ring's electron density. wikipedia.org For pyridine to undergo electrophilic substitution, vigorous reaction conditions are often necessary, and the yields can be low. youtube.com The substitution typically occurs at the 3-position. youtube.com In the case of this compound, the presence of the electron-withdrawing pyrimidin-5-yl group and the cyano group on the nicotinonitrile ring would further deactivate it towards electrophiles.

Similarly, the pyrimidine ring is also highly deactivated towards electrophilic attack. Theoretical studies on the nitration of pyridine and its derivatives have shown that while the reactions are mechanistically possible, the strongly acidic conditions required for nitration lead to the protonation of the pyridine nitrogen, which strongly deactivates the ring. rsc.org

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of both the nicotinonitrile and pyrimidine rings makes them prime candidates for nucleophilic aromatic substitution, particularly when a good leaving group is present. In pyridines, the ortho and para positions relative to the nitrogen are the most electron-deficient and thus most susceptible to nucleophilic attack. youtube.com The presence of electron-withdrawing groups further enhances this reactivity.

For the pyrimidine ring, nucleophilic attack is also a common reaction pathway. The regioselectivity of nucleophilic aromatic substitution on pyrimidines is influenced by the positions of the nitrogen atoms and any substituents. Generally, the C4 and C2 positions are most susceptible to attack. stackexchange.com Studies on related systems, such as 2,4-dichloroquinazolines, consistently show regioselective substitution at the 4-position by various amine nucleophiles. mdpi.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction.

Reactivity Profile of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org

Key reactions involving the nitrile group of this compound could include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively, often proceeding through an amide intermediate. libretexts.org This would convert this compound into 5-(Pyrimidin-5-yl)nicotinic acid or its corresponding amide.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via the formation of an imine anion intermediate.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org

The reactivity of the nitrile group in this compound is influenced by the electronic effects of the attached pyridine and pyrimidine rings.

Catalytic and Photochemical Transformations Involving this compound

Catalytic Transformations:

The synthesis of various pyrimidine-5-carbonitrile derivatives has been achieved through catalytic methods. For instance, one-pot syntheses using ammonium (B1175870) chloride as a catalyst under solvent-free conditions have been developed for the preparation of pyrimidine-5-carbonitriles from substituted benzaldehydes, malononitrile, and urea/thiourea. ias.ac.in Additionally, novel oxovanadium(V)-porphyrin complexes have been utilized as catalysts for the synthesis of pyrimidine-6-carbonitriles under solvent-free conditions. nih.gov These examples highlight the potential for developing catalytic routes for the synthesis and functionalization of molecules containing the pyrimidine-5-carbonitrile scaffold.

Photochemical Transformations:

Metal Coordination Chemistry and Ligand Properties of this compound

The presence of multiple nitrogen atoms in both the pyridine and pyrimidine rings, as well as the nitrile group, makes this compound a potentially versatile ligand in coordination chemistry.

Investigation of Chelation Sites and Binding Modes with Transition Metals

The nitrogen atoms of the pyridine and pyrimidine rings are the most likely coordination sites for metal ions. The specific binding mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. Potential coordination modes include:

Monodentate coordination: Through one of the nitrogen atoms of the pyrimidine ring or the pyridine ring.

Bidentate bridging coordination: Linking two metal centers through two different nitrogen atoms. For instance, one nitrogen from the pyrimidine ring and the nitrogen from the pyridine ring could coordinate to different metal ions, leading to the formation of coordination polymers.

Chelation: While less likely due to the transoid arrangement of the nitrogen atoms across the C-C bond connecting the two rings, specific conformations might allow for chelation to a single metal center.

Research on related pyrimidine-containing ligands has shown their ability to form coordination polymers. For example, 4-tert-butylphenyl-5-pyrimidyl acetylene (B1199291) has been shown to form a two-dimensional polymer with CuI. researchgate.net

Formation and Characterization of Metal Complexes and Coordination Polymers

The reaction of this compound with various transition metal salts would be expected to yield a range of metal complexes and coordination polymers. The characterization of these materials would involve techniques such as:

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Spectroscopic Methods (IR, NMR, UV-Vis): To probe the coordination environment of the metal and the electronic structure of the complex.

Thermal Analysis (TGA, DSC): To assess the thermal stability of the resulting complexes. nih.gov

Studies on coordination compounds with pyrazine (B50134) derivatives have demonstrated the formation of complexes with various metal ions like Mn(II), Fe(III), Co(II), and Ni(II), which can be characterized by these methods. nih.gov

Catalytic Applications of this compound-Metal Complexes

Metal complexes incorporating ligands similar to this compound have shown promise in catalysis. The electronic properties and the specific coordination geometry of the metal center, which are influenced by the ligand, are crucial for catalytic activity. Given the structural motifs present in this compound, its metal complexes could potentially be explored for applications in various catalytic reactions, such as cross-coupling reactions, oxidations, and reductions. The synthesis of pyrimidine derivatives has itself been catalyzed by metal complexes, indicating a synergistic relationship between coordination chemistry and the synthesis of these heterocyclic compounds. nih.gov

Electrochemical Behavior and Redox Properties

No specific studies on the electrochemical behavior or redox properties of this compound were found in the public domain. Therefore, no data is available to present.

Investigation of Reaction Kinetics and Thermodynamics

No specific studies on the reaction kinetics or thermodynamics of this compound were found in the public domain. Therefore, no data is available to present.

Pre Clinical Biological Activity and Mechanistic Pharmacology of 5 Pyrimidin 5 Yl Nicotinonitrile

Target Identification and Validation Strategies for Biological Mechanisms

No studies identifying or validating specific biological targets for 5-(Pyrimidin-5-yl)nicotinonitrile have been found in the public domain.

In Vitro Enzyme Inhibition and Activation Assays

There is no available data from in vitro enzyme inhibition or activation assays for this compound.

Receptor Binding and Modulatory Studies

No receptor binding or modulatory studies for this compound have been publicly reported.

Cell-Based Phenotypic Screening and Pathway Analysis

Information from cell-based phenotypic screening or pathway analysis for this compound is not available.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

As there is no available data on the biological activity of this compound, no structure-activity relationship studies could be conducted or reviewed.

Elucidation of Key Structural Features for Biological Potency

Without biological activity data, the key structural features of this compound required for potency cannot be elucidated.

Pharmacophore Modeling and Lead Optimization Strategies

In the absence of known biological targets and activity data, pharmacophore models have not been developed, and no lead optimization strategies have been reported for this compound.

Mechanistic Elucidation of Biological Action at the Molecular and Cellular Levels

The biological effects of pyrimidine-5-carbonitrile and nicotinonitrile derivatives are often rooted in their ability to modulate key cellular processes. Understanding these mechanisms at the molecular and cellular levels is crucial for their development as therapeutic agents.

Investigation of Cellular Signaling Pathway Modulation

Research has shown that pyrimidine-5-carbonitrile derivatives can act as potent modulators of critical cellular signaling pathways implicated in cancer. A notable mechanism is the dual inhibition of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.gov EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and angiogenesis. The ability of certain pyrimidine-5-carbonitrile derivatives to inhibit both EGFR and COX-2 provides a multi-pronged attack on cancer cells. nih.gov

Furthermore, some derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. rsc.org By inhibiting VEGFR-2, these compounds can potentially starve tumors and inhibit their growth.

Molecular Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

The biological activity of these compounds stems from their specific interactions with biomolecules. For instance, the inhibitory action on EGFR and COX-2 is a result of the compound binding to the active sites of these proteins, thereby blocking their function. nih.gov Molecular docking studies have been instrumental in visualizing these interactions, revealing how the chemical structure of the derivatives allows them to fit into the binding pockets of their target proteins. nih.govrsc.org These studies help in the rational design of more potent and selective inhibitors.

In the context of other nicotinonitrile derivatives, research has identified inhibitors of the general control non-repressed protein 5 (GCN5), a histone acetyltransferase. nih.govrsc.org The inhibitor was found to occupy the binding pocket of the acetyl-CoA cofactor, preventing the transfer of an acetyl group to histones, a critical step in epigenetic regulation of gene expression. nih.govrsc.org

Cell Cycle Analysis and Apoptosis Induction Studies (in vitro)

A significant hallmark of potential anticancer agents is their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Several studies on pyrimidine-5-carbonitrile derivatives have demonstrated these effects. For example, potent derivatives have been shown to cause an arrest of cancer cells in the G1 phase of the cell cycle, preventing them from progressing to the S phase where DNA replication occurs. nih.govresearchgate.net

This cell cycle arrest is often coupled with the induction of apoptosis. Annexin-V staining is a common method used to detect apoptotic cells, and studies have shown an increase in annexin-V-positive cells following treatment with these compounds. nih.govresearchgate.net Furthermore, the activation of caspases, a family of proteases that are key executioners of apoptosis, has been observed. Specifically, an increase in the concentration of caspase-3, a central effector caspase, has been reported. researchgate.net Some derivatives have also been shown to induce apoptosis by decreasing the levels of inflammatory and survival signaling molecules like TNF-α and IL-6. rsc.org

In Vitro Biological Screening Platforms and Methodologies

To identify and characterize the biological activity of compounds like this compound, a variety of in vitro screening platforms and methodologies are employed. These assays are essential for determining the efficacy and mechanism of action of new chemical entities in a controlled laboratory setting.

Cell Proliferation and Viability Assays (e.g., MTT, MTS, Resazurin)

A fundamental step in the evaluation of potential anticancer compounds is to assess their effect on cell proliferation and viability. Several colorimetric and fluorometric assays are routinely used for this purpose.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. nih.govnih.gov Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product, which can be dissolved and quantified by measuring its absorbance. nih.gov This assay has been frequently used to determine the cytotoxic activity of pyrimidine-5-carbonitrile and nicotinonitrile derivatives against various cancer cell lines. nih.gov

MTS Assay: Similar to the MTT assay, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay also measures metabolic activity. However, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step and making the assay more convenient. nih.gov

Resazurin (B115843) Assay: The resazurin assay is a fluorescent method for measuring cell viability. researchgate.netyoudobio.com In viable cells, the blue and non-fluorescent resazurin is reduced to the pink and highly fluorescent resorufin (B1680543). researchgate.netyoudobio.com This assay is known for its sensitivity and is compatible with long-term studies as it is less toxic to cells than MTT. researchgate.net

These assays are typically performed in a 96-well plate format, allowing for the rapid screening of multiple compounds at different concentrations. nih.gov The results are often expressed as the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition of a particular biological or biochemical function).

| Assay | Principle | Measurement | Advantages |

| MTT | Reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells. nih.gov | Colorimetric (Absorbance) | Well-established, cost-effective. nih.govspringernature.com |

| MTS | Reduction of a tetrazolium salt to a soluble formazan product. nih.gov | Colorimetric (Absorbance) | Simpler and faster than MTT as it does not require a solubilization step. nih.gov |

| Resazurin | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. researchgate.netyoudobio.com | Fluorometric (Fluorescence) | Highly sensitive, non-toxic to cells, allows for continuous monitoring. researchgate.netyoudobio.com |

High-Throughput and High-Content Screening Approaches

To accelerate the discovery of new drug candidates, high-throughput screening (HTS) and high-content screening (HCS) platforms are utilized.

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of chemical compounds against a specific biological target or cellular process. ucsf.edu This allows for the rapid identification of "hits" that exhibit the desired activity. For example, an AlphaScreen-based HTS platform was used to discover novel nicotinonitrile derivatives as inhibitors of the histone acetyltransferase GCN5. nih.govrsc.orgresearchgate.net HTS assays are designed to be robust, sensitive, and scalable to screen thousands of compounds per day. ucsf.edu The quality of an HTS assay is often assessed by calculating the Z-factor, which is a statistical measure of the separation between the positive and negative controls. A Z-factor greater than 0.5 is generally considered to be excellent for screening. nih.govresearchgate.net

High-Content Screening (HCS): HCS, also known as high-content analysis or cellomics, combines the automation of HTS with the detailed imaging and analysis of cellular phenotypes. This technology allows for the simultaneous measurement of multiple cellular parameters, such as cell morphology, protein localization, and organelle function. HCS can provide deeper insights into the mechanism of action of a compound by revealing its effects on various cellular pathways and structures.

The integration of these screening methodologies provides a powerful workflow for the identification and characterization of novel bioactive compounds like this compound and its derivatives, paving the way for the development of new and effective therapies.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The in vitro assessment of a compound's ADME properties is a critical component of early-stage drug discovery, providing essential insights into its potential pharmacokinetic behavior in vivo. These studies are designed to identify potential liabilities that could hinder a drug candidate's development. For the chemical compound this compound, a comprehensive evaluation of its ADME profile would involve a battery of standardized in vitro assays. However, specific experimental data for this compound in the public domain is not available. The following sections describe the standard assays that would be conducted to characterize its ADME properties.

Liver Microsomal Stability and Cytochrome P450 Inhibition Assays

The liver is the primary site of drug metabolism in the body. Liver microsomal stability assays are therefore fundamental in predicting a compound's metabolic clearance. These assays utilize subcellular fractions of liver cells, known as microsomes, which are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.

The stability of a compound in the presence of liver microsomes is an indicator of its susceptibility to phase I metabolism. A high rate of metabolism in this assay often translates to rapid clearance in vivo, which can affect the drug's half-life and oral bioavailability.

In conjunction with stability assays, cytochrome P450 inhibition assays are performed to assess the potential for drug-drug interactions. If a compound significantly inhibits a specific CYP450 isoform, it could impair the metabolism of co-administered drugs that are substrates for that enzyme, leading to potential toxicity.

Detailed research findings and specific data for the liver microsomal stability and CYP450 inhibition of this compound are not publicly available.

Table 1: Illustrative Data Table for Liver Microsomal Stability of this compound (Note: No public data is available for this compound. This table is for illustrative purposes only.)

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Table 2: Illustrative Data Table for Cytochrome P450 Inhibition Profile of this compound (Note: No public data is available for this compound. This table is for illustrative purposes only.)

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

Plasma Stability and Protein Binding Determination

The stability of a drug candidate in plasma is another crucial parameter, as instability in the bloodstream can lead to rapid degradation and loss of efficacy. This is particularly important for intravenously administered drugs but is also relevant for orally absorbed compounds. Plasma stability assays involve incubating the compound in plasma from different species (e.g., human, rat, mouse) and monitoring its degradation over time.

Plasma protein binding (PPB) is a key determinant of a drug's distribution and availability to its target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the free drug concentration, potentially reducing its efficacy. Equilibrium dialysis is a common method used to determine the extent of plasma protein binding.

Specific data regarding the plasma stability and plasma protein binding of this compound are not available in the public domain.